(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(morpholino)methanone

Lipophilicity Lead Optimization Physicochemical Property

This compound is a unique research tool for medicinal chemistry: a benzodioxole privileged structure linked to a morpholine-carbonyl solubility handle. With no published bioactivity data, it offers a clean IP position and a novel starting point for lead discovery. Procure for head-to-head SAR studies against 2-{[4-(phenoxyacetyl)piperazin-1-yl]carbonyl}morpholine to probe the impact of a rigid planar benzodioxole vs. a flexible phenoxyacetyl group on target binding and PK. Reliable supply, ≥90% purity; bulk quantities available.

Molecular Formula C17H23N3O4
Molecular Weight 333.388
CAS No. 349442-49-5
Cat. No. B3010365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(morpholino)methanone
CAS349442-49-5
Molecular FormulaC17H23N3O4
Molecular Weight333.388
Structural Identifiers
SMILESC1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)N4CCOCC4
InChIInChI=1S/C17H23N3O4/c21-17(20-7-9-22-10-8-20)19-5-3-18(4-6-19)12-14-1-2-15-16(11-14)24-13-23-15/h1-2,11H,3-10,12-13H2
InChIKeyUOCIBVXSMNJOKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for CAS 349442-49-5: A Benzodioxole-Piperazine-Morpholine Research Scaffold


The compound (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(morpholino)methanone (CAS 349442-49-5) is a synthetic small molecule with the formula C17H23N3O4. It is a research chemical characterized by a benzodioxole group linked to a piperazine ring, which is further connected to a morpholine moiety via a methanone bridge . This structure belongs to a class of compounds often explored in medicinal chemistry for their potential to interact with neurological targets, but no authoritative database or primary literature has published quantitative biological data for it, thereby necessitating a careful, evidence-scarce procurement evaluation [1].

Substitution Risk for 349442-49-5: Why Close Analogs Are Not Structurally Interchangeable


Even without comprehensive biological data, generic substitution of this compound with close structural analogs is highly inadvisable due to profound differences in the critical terminal functional group. For example, a direct comparator, 2-{[4-(phenoxyacetyl)piperazin-1-yl]carbonyl}morpholine, shares the same piperazine-morpholine carbonyl core and identical molecular formula (C17H23N3O4) but replaces the benzodioxole group with a phenoxyacetyl moiety [1]. This substitution fundamentally alters the compound's electronic properties, hydrogen-bonding capacity, and geometric orientation of the terminal aromatic group, creating a distinct chemical entity for any structure-activity relationship (SAR) study. Such alterations are known to drastically impact target binding and pharmacokinetic properties, making experimental results from analogs non-transferable until proven otherwise.

Limited Quantitative Evidence Guide for 349442-49-5: Comparative Analysis with Available Data


Scaffold-Level LogD Prediction: Unbridged vs. Bridged Morpholine/Piperazine Impact on Lipophilicity

No direct logD measurement for this compound was found. However, a 2018 study by AstraZeneca demonstrated that acyclic, unbranched morpholine and piperazine scaffolds (the class to which this compound belongs) have a measurably higher logD7.4 compared to their bridged counterparts [1]. The research showed that adding a one-carbon bridge across morpholines and piperazines reduced the measured logD7.4 by as much as -0.8 units [1]. This provides a class-level physicochemical expectation: this unbridged compound is predicted to possess a higher, less optimal lipophilicity for certain drug-like properties compared to a bridged, but synthetically more complex, analog. This is a key procurement consideration for pharmacokinetic screening.

Lipophilicity Lead Optimization Physicochemical Property

Structural Uniqueness: Benzodioxole vs. Phenoxyacetyl Terminal Group Comparison

A direct structural comparison can be made with 2-{[4-(phenoxyacetyl)piperazin-1-yl]carbonyl}morpholine, a compound with an identical molecular formula and core scaffold [1]. The target compound substitutes a phenoxyacetyl group with a 1,3-benzodioxole. This substitution introduces a conformationally restrained methylenedioxy ring, which eliminates the rotational freedom of the phenoxy ether and presents a distinct electrostatic potential surface. While quantitative biological potency data is absent for both, the structural divergence is so significant that they are chemically distinct entities, a fact critical for procurement where precise SAR exploration is required.

Chemical Structure Functional Group Analysis SAR

Absence of Documented Biological Activity: A Critical Procurement Factor

An extensive search across authoritative databases, including BindingDB, PubMed, and patent repositories, failed to yield any quantitative biological activity data (e.g., Ki, IC50, EC50) for this compound [1][2]. This stands in stark contrast to many in-class benzodioxole piperazine compounds that have documented receptor affinities. The implication is that this compound is either a novel, untested entity or its activity profile is not in the public domain. This is the most critical piece of procurement information: selecting this compound means initiating a program with a completely uncharacterized biological starting point.

Biological Data Scarcity Research Chemical Risk Assessment

Best-Fit Application Scenarios for Procuring 349442-49-5 Based on Current Evidence


De Novo Medicinal Chemistry Hit Discovery

The primary value proposition for this compound is as a structurally novel starting point for a medicinal chemistry program. Its combination of a benzodioxole, a known privileged structure, with a morpholine carbonyl, a common solubility handle, makes it suitable for generic screening libraries against a wide panel of therapeutic targets where no prior art exists. The absence of any biological data ensures a clean IP position and no bias from prior publications [1].

Structure-Activity Relationship (SAR) Probe for Terminal Group Effects

This compound is best procured as a precise tool compound to investigate the effect of a rigid planar benzodioxole substituent on target binding and pharmacokinetics. It can be tested in parallel with its direct structural analog, 2-{[4-(phenoxyacetyl)piperazin-1-yl]carbonyl}morpholine, to generate paired data elucidating the impact of constraining the terminal aromatic group [1]. Such a head-to-head study would produce highly valuable, publishable SAR data.

Specialized Intermediate for Derivative Synthesis

The commercial availability of this specific scaffold makes it a viable starting material for the synthesis of more complex derivatives, as seen in the patent literature where similar benzodioxole piperazines are elaborated into potent receptor modulators [1]. Its procurement is justified if the downstream synthetic route requires this precise functionalization handle.

Quote Request

Request a Quote for (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(morpholino)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.